molecular formula C16H9F3N4S B2832089 3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 251307-19-4

3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No. B2832089
CAS RN: 251307-19-4
M. Wt: 346.33
InChI Key: ZEWHBZDWCODESQ-UHFFFAOYSA-N
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Description

The compound “3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine” is a complex organic molecule that contains several functional groups. These include a phenyl group (a ring of six carbon atoms, also known as a benzene ring), a 1,2,4-triazole group (a five-membered ring containing two nitrogen atoms and three carbon atoms), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the phenyl and triazole groups) would likely contribute to the compound’s stability. The electronegative fluorine atoms in the trifluoromethyl group could create areas of high electron density, which might influence the compound’s reactivity .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its functional groups. For example, the phenyl group might undergo electrophilic aromatic substitution, the triazole group might participate in nucleophilic substitution reactions, and the trifluoromethyl group might be involved in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might make the compound relatively stable and low in reactivity, while the electronegative fluorine atoms could make the compound more polar and increase its reactivity .

Scientific Research Applications

Synthesis Techniques

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach features short reaction times and high yields, making it an efficient method for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton without the need for metal catalysts (Zheng et al., 2014).

Luminescent Materials

  • Cyclometallated Platinum Complexes for Luminescence : Research on derivatives of 2-(2-thienyl)pyridine, including substituted 3-thienyl-1,2,4-triazines, and their use in creating luminescent platinum complexes. This study is particularly relevant for developing materials with enhanced photoluminescence and electronic absorption properties, suitable for applications in light-emitting devices (Kozhevnikov et al., 2009).

Organic Light-Emitting Diodes (OLEDs)

  • Iridium(III) Complexes in OLEDs : The synthesis and characterization of bis-cyclometalated iridium(III) complexes using derivatives of thienylpyridine for application in yellow-to-deep red organic light-emitting diodes (OLEDs). These complexes display low efficiency roll-off and high electroluminescent performance, making them suitable for advanced display technologies (Niu et al., 2019).

Antifungal Activity

  • Antifungal Compounds : Investigation into the synthesis and antifungal activity of various pyridine derivatives, including those with a thieno[2,3-b]pyridine structure. This research is significant for developing new antifungal agents with potential applications in medicine or agriculture (Mu et al., 2015).

Catalysis

  • Lanthanide-Based Catalysts for Enantioselective Reactions : Development of new pyridine-2,6-bis(oxazoline) for creating efficient and flexible lanthanide-based catalysts. These catalysts have been tested in various enantioselective reactions, demonstrating their potential in asymmetric synthesis (Desimoni et al., 2005).

Dye-Sensitized Solar Cells

  • Ru(II) Sensitizers in Solar Cells : Research on ancillary chelates in tri-carboxyterpyridine Ru(II) sensitizers, focusing on their photophysical and electrochemical properties for application in dye-sensitized solar cells. This study is crucial for the development of efficient solar energy harvesting technologies (Chou et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Investigation of Schiff’s bases of pyridyl substituted triazoles as effective corrosion inhibitors for mild steel in hydrochloric acid solution. This research is significant for industrial applications where corrosion resistance is crucial (Ansari et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being developed as a drug, its mechanism of action might involve interacting with a specific biological target, such as an enzyme or receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or unstable, it could pose a risk of fire or explosion. Additionally, the compound could be harmful or toxic if ingested, inhaled, or in contact with the skin .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-phenyl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4S/c17-16(18,19)10-6-11-13(20-7-10)12(9-4-2-1-3-5-9)14(24-11)15-21-8-22-23-15/h1-8H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWHBZDWCODESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

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